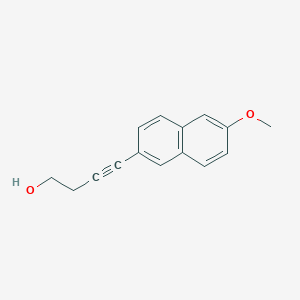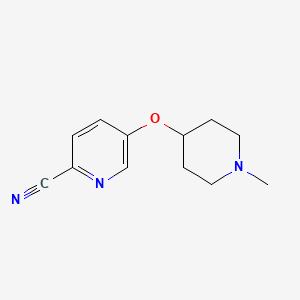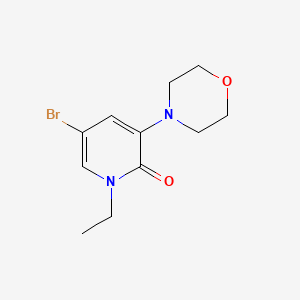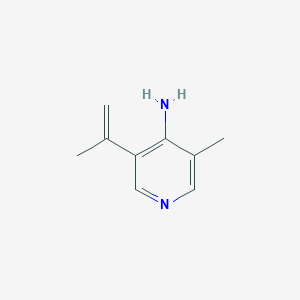
2-Chloro-5-(m-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(m-tolyl)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents under controlled conditions. For instance, the reaction of 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine can yield 2-chloro-5-methylpyridine . Another method involves the chlorination of 2-amino-5-picoline using nitrosyl chloride (NOCl) in the presence of a polyvalent metal or nonmetal chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, chlorination, and purification to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(m-tolyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(m-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Chloro-5-methylpyridine
- 2-(p-Tolyl)pyridine
Comparison: 2-Chloro-5-(m-tolyl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H10ClN |
|---|---|
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
2-chloro-5-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3 |
Clave InChI |
LOIIRZHGQLGKQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
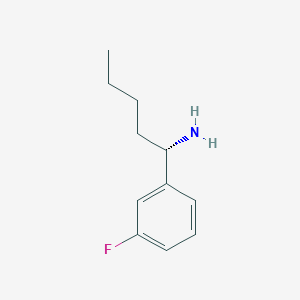
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
